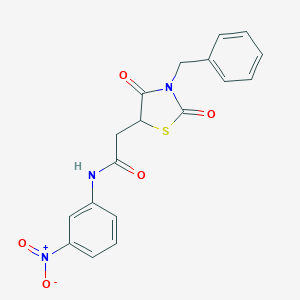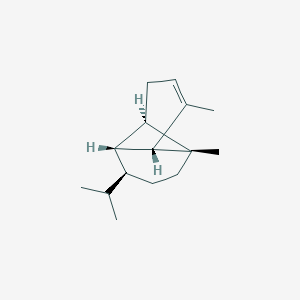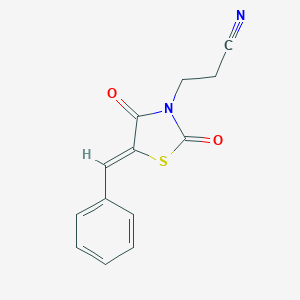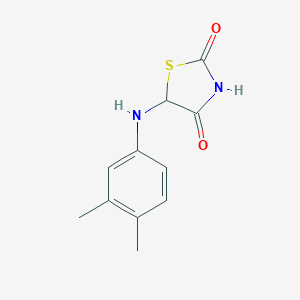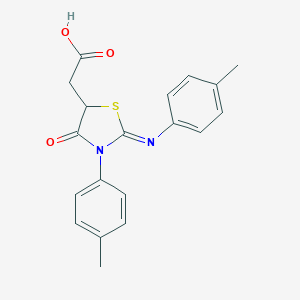![molecular formula C14H15F3N2O2S B227508 3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione, commonly known as GK-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GK-11 belongs to the class of thiazolidinedione compounds, which have been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
The mechanism of action of GK-11 is not fully understood. However, it has been proposed that GK-11 exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by GK-11 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
GK-11 has been shown to have several biochemical and physiological effects. In vitro studies have shown that GK-11 can inhibit the proliferation of cancer cells and induce apoptosis. GK-11 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, GK-11 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using GK-11 in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes. Another advantage of using GK-11 is its stability, which allows for long-term storage and use in experiments. However, one limitation of using GK-11 is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on GK-11. One area of research is the development of GK-11 derivatives with improved solubility and bioavailability. Another area of research is the evaluation of the anti-inflammatory and anti-cancer effects of GK-11 in animal models. Additionally, the potential use of GK-11 in combination with other anti-inflammatory or anti-cancer agents should be explored. Finally, the mechanism of action of GK-11 should be further elucidated to better understand its therapeutic potential.
合成方法
GK-11 is synthesized through a multistep process involving the condensation of isobutyraldehyde with thiourea, followed by a reaction with 3-(trifluoromethyl)aniline. The resulting product is then treated with acetic anhydride and sodium bicarbonate to yield GK-11. The synthesis of GK-11 has been optimized to increase the yield and purity of the compound.
科学研究应用
GK-11 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that GK-11 has anti-inflammatory and anti-cancer properties. GK-11 has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. GK-11 has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
属性
分子式 |
C14H15F3N2O2S |
|---|---|
分子量 |
332.34 g/mol |
IUPAC 名称 |
3-(2-methylpropyl)-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H15F3N2O2S/c1-8(2)7-19-12(20)11(22-13(19)21)18-10-5-3-4-9(6-10)14(15,16)17/h3-6,8,11,18H,7H2,1-2H3 |
InChI 键 |
SHIDJTYTMMNMLC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

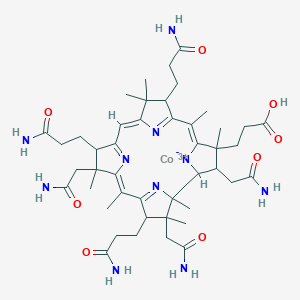
![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)

![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)
